molecular formula C16H22O4 B050473 Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate CAS No. 122115-54-2

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

Cat. No. B050473
M. Wt: 278.34 g/mol
InChI Key: PHAFJUYPYMREHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate involves multiple steps, including the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Further oxidation with PCC converts these compounds into ethyl or methyl 7-oxoheptanoate with good yields. Such processes highlight the synthetic routes and methodologies applicable to the target compound's synthesis (Ballini, Marcantoni, & Petrini, 1991).

Molecular Structure Analysis

Crystal and molecular structure studies of closely related compounds provide insight into the structural features and stability of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. These studies utilize single crystal X-ray diffraction data, revealing how intermolecular interactions, such as weak O–H...O and C–H...O bonds, influence the crystal packing and stability of these molecules (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate and similar compounds often leverage their activated unsaturated systems for conjugated addition reactions. These reactions, facilitated by basic catalysts, underscore the reactivity and versatility of such compounds in synthetic chemistry. The biological activities associated with these chalcone derivative molecules further emphasize their chemical significance (Kaur et al., 2012).

Scientific Research Applications

Antiproliferative Activities

One notable application of compounds related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is in the development of antiproliferative agents. For example, derivatives synthesized with an adamantane fragment have been shown to exhibit moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential in cancer research and treatment Nurieva et al., 2015.

Crystal and Molecular Structure Analysis

Compounds structurally related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate are often subjects of crystal and molecular structure analysis. This research aids in understanding the physical and chemical properties of these compounds, which can be crucial for their potential applications in material science or as intermediates in organic synthesis. For instance, X-ray powder diffraction data for closely related compounds have been reported to assist in the synthesis of anticoagulants Qing Wang et al., 2017.

Antimicrobial and Antioxidant Studies

Compounds containing the methoxyphenyl moiety have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new therapeutic agents Raghavendra et al., 2016.

Synthesis and Characterization

Research into the synthesis and characterization of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate provides valuable insights into their potential applications. For example, the preparation and use of such compounds in the synthesis of alkynes have been described, highlighting their role as intermediates in organic synthesis Marinetti & Savignac, 2003.

Anti-Hepatic Cancer Activity

A novel curcumin ester closely related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate was synthesized and characterized, showing potential anti-hepatic cancer activity. This underscores the importance of such compounds in the development of new therapeutic agents targeting specific cancer types Srivastava et al., 2017.

Safety And Hazards

The safety and hazards associated with “Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate” would depend on its specific properties and uses. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

The future directions for research on “Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate” would depend on its potential applications. For instance, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAFJUYPYMREHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453577
Record name ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

CAS RN

122115-54-2
Record name ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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